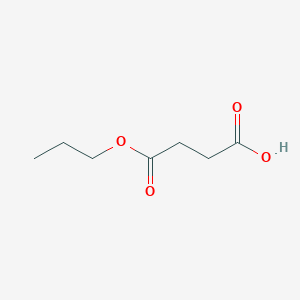![molecular formula C13H19N7 B14002280 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine CAS No. 57963-53-8](/img/structure/B14002280.png)
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine is a compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine typically involves the nucleophilic substitution of a pteridine derivative. One common method is the reaction of 6-(chloromethyl)pteridine-2,4-diamine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or the cyclohexylamino group.
Substitution: Nucleophilic substitution reactions are common, especially at the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups to the pteridine ring.
Aplicaciones Científicas De Investigación
6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pteridine ring structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
6-(Chloromethyl)pteridine-2,4-diamine: A precursor in the synthesis of 6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine.
Pterin: A naturally occurring pteridine derivative with similar structural features.
Lumazine: Another pteridine derivative with applications in biological systems.
Uniqueness
This compound is unique due to the presence of the cyclohexylamino group, which can enhance its binding affinity to specific targets and modify its chemical reactivity compared to other pteridine derivatives.
Propiedades
Número CAS |
57963-53-8 |
|---|---|
Fórmula molecular |
C13H19N7 |
Peso molecular |
273.34 g/mol |
Nombre IUPAC |
6-[(cyclohexylamino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H19N7/c14-11-10-12(20-13(15)19-11)17-7-9(18-10)6-16-8-4-2-1-3-5-8/h7-8,16H,1-6H2,(H4,14,15,17,19,20) |
Clave InChI |
JSDXASISGCBEOX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
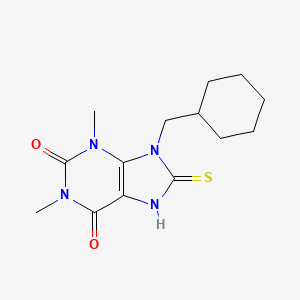
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
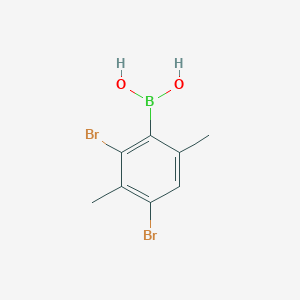
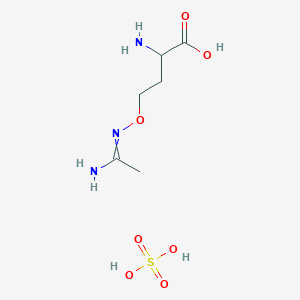
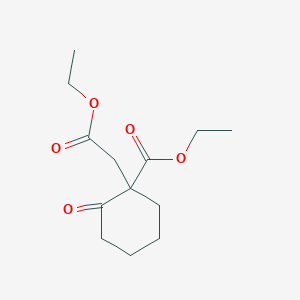
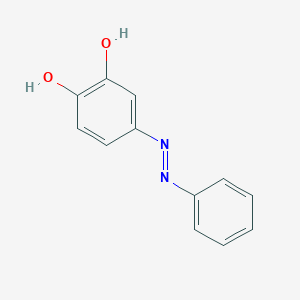
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
